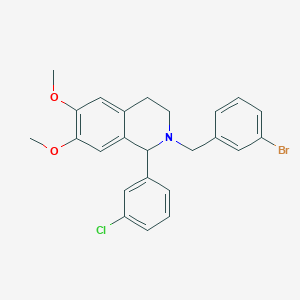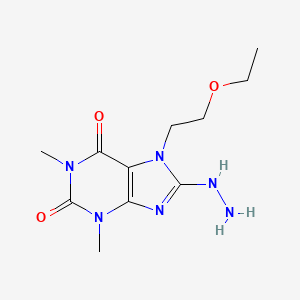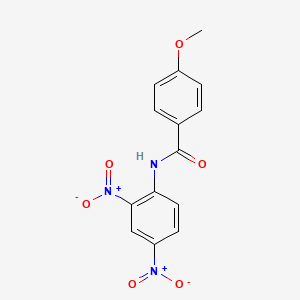
N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide, also known as DFB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DFB is a member of the benzamide family and has a molecular weight of 327.3 g/mol. In
Mécanisme D'action
N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide's mechanism of action is not fully understood but is thought to involve the inhibition of certain enzymes and proteins involved in cancer cell growth and survival. N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to downregulate the expression of certain proteins involved in cell cycle regulation.
Biochemical and Physiological Effects:
N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, making it a reliable tool for research purposes. However, N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide's solubility in water is limited, which can make it difficult to administer in certain experiments. Additionally, N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide research. One area of interest is the investigation of N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide's potential as a therapeutic agent for inflammatory diseases. Another area of research is the investigation of N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide's mechanism of action, which could lead to the development of more effective anti-cancer therapies. Additionally, the development of new synthesis methods for N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide could improve its accessibility for research purposes.
Méthodes De Synthèse
N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide can be synthesized using a multi-step process involving the reaction of 2,5-difluoroaniline with 3,4,5-trimethoxybenzoyl chloride. The resulting intermediate is then treated with sodium hydroxide to yield the final product, N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide. The synthesis method has been optimized to improve yield and purity, making N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide more accessible for research purposes.
Applications De Recherche Scientifique
N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has been the investigation of N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide as a potential anti-cancer agent. Studies have shown that N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. This inhibition is thought to be due to N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide's ability to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-12-8-10(17)4-5-11(12)18/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAGSWWZNLETSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-isopropylphenyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4989379.png)

![2-iodo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4989393.png)
![ethyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4989405.png)
![4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4989410.png)
![2-chloro-N-(3,4-dimethylphenyl)-5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B4989418.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B4989425.png)

![2-methyl-N-(1-{1-[1-methyl-2-(methylthio)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4989444.png)

![5-[4-(2-fluorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B4989450.png)
![2-(2-methoxyphenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4989467.png)
![N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4989478.png)
![1,1'-[2-(1-adamantyl)-1,3-dioxo-1,3-propanediyl]bis(4-methylpiperazine)](/img/structure/B4989491.png)